1-Heptadecanoyl-2-acetyl-sn-glycero-3-phosphocholine 1-Heptadecanoyl-2-acetyl-sn-glycero-3-phosphocholine
Brand Name: Vulcanchem
CAS No.: 104585-73-1
VCID: VC20760883
InChI: InChI=1S/C27H54NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)33-23-26(36-25(2)29)24-35-37(31,32)34-22-21-28(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1
SMILES: CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Molecular Formula: C27H54NO8P
Molecular Weight: 551.7 g/mol

1-Heptadecanoyl-2-acetyl-sn-glycero-3-phosphocholine

CAS No.: 104585-73-1

Cat. No.: VC20760883

Molecular Formula: C27H54NO8P

Molecular Weight: 551.7 g/mol

* For research use only. Not for human or veterinary use.

1-Heptadecanoyl-2-acetyl-sn-glycero-3-phosphocholine - 104585-73-1

Specification

CAS No. 104585-73-1
Molecular Formula C27H54NO8P
Molecular Weight 551.7 g/mol
IUPAC Name [(2R)-2-acetyloxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C27H54NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)33-23-26(36-25(2)29)24-35-37(31,32)34-22-21-28(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1
Standard InChI Key LWDJUBRBHIVQQB-AREMUKBSSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
SMILES CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Canonical SMILES CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator